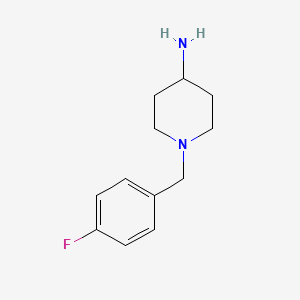

1-(4-Fluorobenzyl)piperidin-4-amine

Overview

Description

“1-(4-Fluorobenzyl)piperidin-4-amine” is a chemical compound with the molecular formula C12H17FN2 . It has a molecular weight of 203.28300 . The compound is of interest due to its unique biochemical properties .

Synthesis Analysis

Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are used in the synthesis of position isomeric piperidones and their derivatives . The synthesized piperidone analogs have been bio-assayed for their varied activity .Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring attached to a fluorobenzyl group . The exact mass of the compound is 203.14200 .Chemical Reactions Analysis

The compound has been evaluated in studies for its inhibitory effects. For instance, one study revealed that certain compounds act as non-competitive inhibitors .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 203.28300 and a molecular formula of C12H17N3 . Other properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications

Tuberculosis Drug Discovery

1-(4-Fluorobenzyl)piperidin-4-amine has been explored in the context of tuberculosis drug discovery. Odingo et al. (2014) conducted a study on the 2,4-diaminoquinazoline series, of which N-(4-fluorobenzyl)-2-(piperidin-1-yl)quinazolin-4-amine is a representative molecule. This compound was identified as an effective inhibitor of Mycobacterium tuberculosis growth. The study demonstrated bactericidal activity against both replicating and non-replicating M. tuberculosis, suggesting potential as a tuberculosis drug candidate (Odingo et al., 2014).

Conformational Analysis

In another study, Ribet et al. (2005) performed a conformational analysis and crystal structure study of a related compound, providing insights into the solid and solution conformations. This type of research is essential for understanding the structural and chemical properties of such molecules, which is crucial in drug design and development (Ribet et al., 2005).

Monoamine Transporter Affinity

The compound also has implications in the study of monoamine transporters. Kolhatkar et al. (2003) explored the structure-activity relationships of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues, including a derivative of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine. These studies are significant for understanding the interaction with monoamine transporters, which are important targets in the treatment of various neurological and psychiatric disorders (Kolhatkar et al., 2003).

Synthesis of Piperidine Derivatives

Research by Scheunemann et al. (2011) involved the nucleophilic ring opening of 1-aralkyl-3,4-epoxypiperidines, leading to the synthesis of 4-fluorobenzyltrozamicol and novel anilidopiperidines. This kind of research contributes to the development of efficient synthetic routes for piperidine derivatives, which are valuable in pharmaceutical chemistry (Scheunemann et al., 2011).

Schiff Base Synthesis

Kumar et al. (2020) reported on the solvent-free synthesis and crystal study of Schiff bases including (E)-1-benzyl-N-(4-fluorobenzylidene)piperidin-4-amine. Schiff bases are significant in various fields including medicinal and analytical chemistry due to their versatile applications (Kumar et al., 2020).

Future Directions

The compound has potential for further exploration. For instance, one study suggested that the hydroxyl group at C-7’ in alcohol analogues is contributing greatly to their antiplasmodial activity . Further exploration of the core structure using chemistry approaches and biological screening, including in vivo studies in an animal model of malaria, may yield important antimalarial leads .

Mechanism of Action

Target of Action

The primary target of 1-(4-Fluorobenzyl)piperidin-4-amine is the Plasmodium falciparum parasite, which is responsible for causing malaria . The compound has shown high selectivity for resistant strains of this parasite .

Mode of Action

It has been observed that the compound inhibits the growth of the plasmodium falciparum parasite . This suggests that it may interact with key biological targets within the parasite, disrupting its life cycle and preventing it from proliferating.

Result of Action

The primary result of the action of this compound is the inhibition of the growth of the Plasmodium falciparum parasite . This leads to a reduction in the severity of malaria symptoms in the host. The compound has shown high activity against the parasite, with IC50 values between 1 and 5 μg/mL .

Biochemical Analysis

Biochemical Properties

It has been found that structurally similar 1, 4-disubstituted piperidines show high selectivity for resistant Plasmodium falciparum, suggesting potential antiplasmodial activity . The exact enzymes, proteins, and other biomolecules that 1-(4-Fluorobenzyl)piperidin-4-amine interacts with are yet to be identified .

Cellular Effects

Related compounds have shown to inhibit parasite growth in vitro .

Molecular Mechanism

It is known that related compounds can inhibit the growth of Plasmodium falciparum, suggesting potential antimalarial activity .

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2/c13-11-3-1-10(2-4-11)9-15-7-5-12(14)6-8-15/h1-4,12H,5-9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRIHULMCWJRKQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92539-14-5 | |

| Record name | 1-[(4-fluorophenyl)methyl]piperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

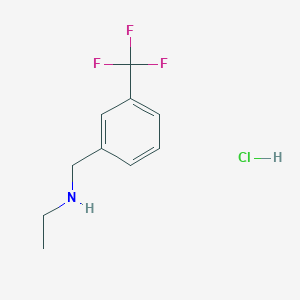

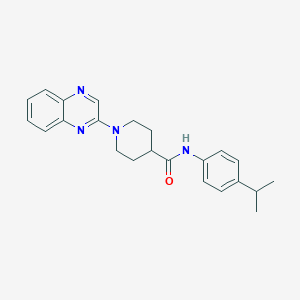

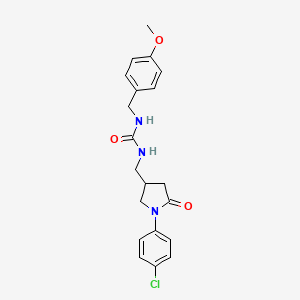

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzo[g][1,3]benzothiazol-2-yl-2-ethylsulfonylbenzamide](/img/structure/B2357159.png)

![Methyl 2-amino-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2357164.png)

![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2357166.png)

![ethyl 2-(2-((4-benzyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2357167.png)

![1-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2357170.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)acetamide](/img/structure/B2357171.png)

![[(1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B2357172.png)